4-(1-Methyl-1H-pyrazol-3-yl)aniline

Description

The exact mass of the compound 4-(1-Methyl-1H-pyrazol-3-yl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(1-Methyl-1H-pyrazol-3-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Methyl-1H-pyrazol-3-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1-methylpyrazol-3-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-7-6-10(12-13)8-2-4-9(11)5-3-8/h2-7H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFJHPBVOKVCLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594833 |

Source

|

| Record name | 4-(1-Methyl-1H-pyrazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916766-82-0 |

Source

|

| Record name | 4-(1-Methyl-1H-pyrazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Methyl-1H-pyrazol-3-yl)-phenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 4-(1-Methyl-1H-pyrazol-3-yl)aniline

Distribution: For Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. The biological activity, pharmacokinetic profile, and toxicological properties of a compound are intrinsically linked to its precise three-dimensional architecture. This guide provides an in-depth, technical walkthrough of the methodologies and analytical reasoning required for the structural elucidation of 4-(1-Methyl-1H-pyrazol-3-yl)aniline, a substituted N-heterocyclic compound of interest in medicinal chemistry. Our approach is not merely a recitation of standard operating procedures but a narrative that intertwines experimental design with the underlying scientific principles, reflecting a field-proven strategy for characterizing novel chemical entities.

Introduction to 4-(1-Methyl-1H-pyrazol-3-yl)aniline: A Privileged Scaffold

Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of pharmacology. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established pharmacophore present in numerous approved drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a versatile component in designing molecules that can effectively interact with biological targets. The aniline substructure is also a common feature in many bioactive compounds. The combination of these two motifs in 4-(1-Methyl-1H-pyrazol-3-yl)aniline (Figure 1) presents a molecule with significant potential for further chemical exploration and development.

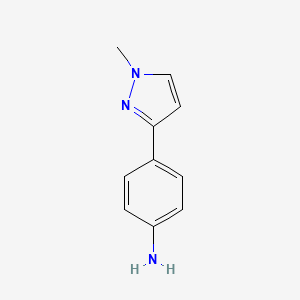

Figure 1: Chemical Structure of 4-(1-Methyl-1H-pyrazol-3-yl)aniline

Caption: Structure of 4-(1-Methyl-1H-pyrazol-3-yl)aniline.

This guide will systematically detail the analytical workflow for confirming the identity and purity of this compound, assuming its successful synthesis.

The Analytical Workflow: A Multi-Technique Approach

The elucidation of a novel molecular structure is akin to solving a puzzle. No single piece of evidence is sufficient on its own; rather, it is the convergence of data from multiple orthogonal techniques that provides irrefutable proof of structure. Our workflow is designed to be self-validating at each stage.

Caption: A typical workflow for structure elucidation.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

Mass Spectrometry (MS): Determining the Molecular Mass

Causality of Choice: Mass spectrometry is the initial and most direct method for determining the molecular weight of a synthesized compound. This technique provides the mass-to-charge ratio (m/z) of the molecular ion, which is a critical first step in confirming that the desired chemical transformation has occurred.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is employed.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode.

Expected Data and Interpretation: The molecular formula of 4-(1-Methyl-1H-pyrazol-3-yl)aniline is C₁₀H₁₁N₃. The expected monoisotopic mass of the neutral molecule is 173.0953 g/mol . In the mass spectrum, the most prominent peak in the high m/z region should correspond to the protonated molecule [M+H]⁺.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Adduct | Expected m/z |

| [M+H]⁺ | 174.1026 |

| [M+Na]⁺ | 196.0845 |

The observation of a peak at m/z 174.1026 with high mass accuracy (typically within 5 ppm) provides strong evidence for the elemental composition of C₁₀H₁₂N₃⁺, confirming the molecular formula of the synthesized compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality of Choice: Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol:

-

Sample Preparation: For a solid sample, a small amount is typically mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected Data and Interpretation: The IR spectrum of 4-(1-Methyl-1H-pyrazol-3-yl)aniline will exhibit characteristic absorption bands corresponding to its aniline and pyrazole moieties.

Table 2: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Interpretation |

| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Confirms the presence of the primary amine (-NH₂) group of the aniline moiety. |

| 3150 - 3000 | Aromatic C-H stretch | Indicates the presence of the aniline and pyrazole rings. |

| 2950 - 2850 | Aliphatic C-H stretch | Corresponds to the methyl (-CH₃) group. |

| ~1620 | N-H bend | Also characteristic of the primary amine. |

| 1600 - 1450 | C=C and C=N ring stretching | Aromatic and heteroaromatic ring vibrations. |

| ~1300 | C-N stretch | Aromatic amine C-N bond. |

| 850 - 800 | C-H out-of-plane bend | Indicative of 1,4-disubstitution on the benzene ring. |

The presence of sharp peaks in the 3450-3300 cm⁻¹ region is a strong indicator of the -NH₂ group, while the combination of aromatic and aliphatic C-H stretching bands further supports the proposed structure.

The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms. For 4-(1-Methyl-1H-pyrazol-3-yl)aniline, a suite of NMR experiments is required for full structural assignment.

¹H NMR Spectroscopy: Mapping the Proton Environments

Causality of Choice: ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the relative number of protons of each type, and the electronic environment of each proton. The coupling patterns (splitting of signals) reveal which protons are adjacent to each other.

Experimental Protocol:

-

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: A standard one-dimensional proton spectrum is acquired.

Predicted ¹H NMR Spectrum and Interpretation: Based on the structure of 4-(1-Methyl-1H-pyrazol-3-yl)aniline and data from analogous compounds, we can predict the following signals:

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.3 | d (doublet) | 2H | H-2', H-6' (Aniline) | Protons on the aniline ring ortho to the pyrazole group. They are deshielded by the aromatic ring current and will appear as a doublet due to coupling with H-3' and H-5'. |

| ~6.8 - 6.6 | d (doublet) | 2H | H-3', H-5' (Aniline) | Protons on the aniline ring ortho to the amino group. They are shielded by the electron-donating amino group and will appear as a doublet due to coupling with H-2' and H-6'. |

| ~7.6 | d (doublet) | 1H | H-5 (Pyrazole) | Pyrazole ring proton, typically downfield. It will be a doublet due to coupling with H-4. |

| ~6.5 | d (doublet) | 1H | H-4 (Pyrazole) | Pyrazole ring proton, typically upfield compared to H-5. It will be a doublet due to coupling with H-5. |

| ~3.9 | s (singlet) | 3H | N-CH₃ | Methyl group attached to the nitrogen of the pyrazole ring. It is a singlet as there are no adjacent protons. |

| ~3.7 | br s (broad singlet) | 2H | -NH₂ | Protons of the amino group. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. Its chemical shift can be variable. |

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Causality of Choice: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the complexity of the carbon framework. The chemical shift of each signal gives information about the electronic environment of the carbon atom (e.g., sp², sp³, attached to electronegative atoms).

Experimental Protocol:

-

Sample Preparation: As for ¹H NMR, but a more concentrated sample may be required.

-

Instrumentation: The same NMR spectrometer as for ¹H NMR.

-

Data Acquisition: A proton-decoupled ¹³C spectrum is acquired. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Spectrum and Interpretation: The molecule has 10 carbon atoms, and due to symmetry in the aniline ring, we expect to see 8 distinct signals.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148 | C-4' (Aniline) | Carbon attached to the amino group, deshielded. |

| ~152 | C-3 (Pyrazole) | Carbon of the pyrazole ring attached to the aniline ring, significantly deshielded. |

| ~138 | C-5 (Pyrazole) | Pyrazole ring carbon, typically downfield. |

| ~128 | C-2', C-6' (Aniline) | Aniline ring carbons ortho to the pyrazole group. |

| ~125 | C-1' (Aniline) | Quaternary carbon of the aniline ring attached to the pyrazole ring. |

| ~115 | C-3', C-5' (Aniline) | Aniline ring carbons ortho to the amino group, shielded by its electron-donating effect. |

| ~105 | C-4 (Pyrazole) | Pyrazole ring carbon, typically the most upfield of the pyrazole ring carbons. |

| ~39 | N-CH₃ | Methyl carbon attached to the pyrazole nitrogen. |

2D NMR Spectroscopy: Connecting the Pieces

Causality of Choice: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). We would expect to see cross-peaks between the coupled protons of the aniline ring (H-2'/H-6' with H-3'/H-5') and the pyrazole ring (H-4 with H-5).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the different parts of the molecule. Key expected correlations include:

-

The N-CH₃ protons to C-5 and N1 of the pyrazole ring.

-

The aniline protons H-2' and H-6' to the pyrazole carbon C-3.

-

The pyrazole proton H-4 to C-3 and C-5.

-

Caption: Predicted key long-range proton-carbon correlations.

By systematically analyzing the data from these one- and two-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the covalent framework of 4-(1-Methyl-1H-pyrazol-3-yl)aniline.

Conclusion: A Self-Validating Structural Dossier

The structural elucidation of a novel compound like 4-(1-Methyl-1H-pyrazol-3-yl)aniline is a process of accumulating and cross-validating evidence. The journey begins with the confirmation of the molecular formula by high-resolution mass spectrometry and the identification of key functional groups via infrared spectroscopy. The narrative is then completed by the detailed and unequivocal picture provided by a suite of NMR experiments. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC data allows for the complete assignment of the molecular skeleton and its substituents.

This multi-faceted analytical approach ensures the scientific integrity of the data and provides the trustworthy structural foundation necessary for advancing a compound through the drug discovery and development pipeline. The methodologies and interpretations presented in this guide represent a robust and reliable strategy for the characterization of novel N-heterocyclic compounds.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medicinal Applications. Current Topics in Medicinal Chemistry, 17(19), 2145-2171.

-

PubChem. (n.d.). 4-(1H-Pyrazol-3-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-(1-Methyl-1H-pyrazol-3-yl)aniline. Retrieved from [Link]

-

MDPI. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

-

Baghdad Science Journal. (2018). Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Baghdad Science Journal, 15(3), 263-269. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(15), 4895-4900. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 26.3 Heterocyclic Nitrogen Compounds. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(1H-indol-3-ylmethyl)-4-methylaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry, 18(1). Retrieved from [Link]

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(1-methyl-1h-pyrazol-4-yl)aniline. Retrieved from [Link]

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

Guide to the Definitive Structural Elucidation of 4-(1-Methyl-1H-pyrazol-3-yl)aniline using ¹³C NMR Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, the molecule 4-(1-Methyl-1H-pyrazol-3-yl)aniline represents a valuable scaffold, combining the pharmacophoric features of both pyrazole and aniline moieties. Its derivatives are frequently investigated for a range of biological activities. The precise arrangement of atoms—the molecule's very identity—is the bedrock upon which all subsequent biological and chemical data rests. Any ambiguity in this structure invalidates downstream research. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, particularly when augmented with spectral editing techniques, stands as a primary, non-destructive method for providing definitive, high-fidelity structural proof. This guide provides an in-depth methodology, grounded in first principles and field-proven protocols, for the complete ¹³C NMR analysis of this specific compound, ensuring both scientific integrity and confidence in your results.

Section 1: Foundational Principles of ¹³C NMR for Heterocyclic Systems

Unlike ¹H NMR, ¹³C NMR directly probes the carbon skeleton of a molecule. However, the ¹³C isotope has a low natural abundance (approx. 1.1%) and a much weaker magnetic moment than protons.[1] This inherent insensitivity necessitates specialized techniques to acquire high-quality spectra in a reasonable timeframe.

The most common experiment is a proton-decoupled ¹³C spectrum . In this experiment, broadband irradiation of the proton frequency range removes all ¹H-¹³C coupling, causing each unique carbon atom to appear as a sharp singlet.[1] This simplifies the spectrum dramatically but sacrifices the coupling information. The key interpretive tool in a decoupled spectrum is the chemical shift (δ) , measured in parts per million (ppm).

The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment:

-

Hybridization: sp² hybridized carbons (like those in aromatic rings and alkenes) are significantly deshielded and appear downfield (100-150 ppm) compared to sp³ carbons (0-50 ppm).[2]

-

Electronegativity: Attachment to electronegative atoms (like nitrogen or oxygen) withdraws electron density from the carbon nucleus, deshielding it and shifting its signal further downfield.[3] The carbon attached to the amino group in the aniline ring is a prime example.

-

Resonance Effects: The amino group (-NH₂) in aniline is an electron-donating group. Through resonance, it increases electron density at the ortho and para carbons of the aniline ring, causing them to be shielded (shifted upfield) relative to the meta carbons.[4]

For 4-(1-Methyl-1H-pyrazol-3-yl)aniline, we can therefore anticipate distinct chemical shift regions for the carbons of the pyrazole ring, the aniline ring, and the N-methyl group.

Section 2: Molecular Structure and Predicted ¹³C Chemical Shifts

To facilitate a clear and logical assignment of NMR signals, we must first establish a standardized numbering system for the carbon atoms in the target molecule.

Caption: Numbering scheme for 4-(1-Methyl-1H-pyrazol-3-yl)aniline.

Based on literature data for substituted pyrazoles and anilines, a predicted chemical shift table can be constructed.[5][6][7][8] This serves as a critical hypothesis to be tested against the experimental data.

| Carbon Atom | Environment | Predicted δ (ppm) | Rationale |

| C10 | N-CH₃ | 35 - 45 | Typical sp³ carbon attached to nitrogen. |

| C4 | Pyrazole CH | 105 - 115 | Shielded sp² carbon in a five-membered heteroaromatic ring. |

| C5 | Pyrazole CH | 125 - 135 | sp² carbon adjacent to two nitrogen atoms, moderately deshielded. |

| C2'/C6' | Aniline CH (ortho to pyrazole) | 125 - 130 | Aromatic CH, influenced by adjacent pyrazole substituent. |

| C3'/C5' | Aniline CH (ortho to -NH₂) | 114 - 118 | Shielded by the electron-donating effect of the amino group. |

| C1' | Quaternary C (Aniline) | 120 - 125 | Quaternary carbon attached to the pyrazole ring. |

| C3 | Quaternary C (Pyrazole) | 145 - 155 | Deshielded quaternary carbon attached to the aniline ring and a nitrogen atom. |

| C4' | Quaternary C (Aniline, C-NH₂) | 140 - 150 | Deshielded by direct attachment to the electronegative amino group. |

Section 3: A Self-Validating Experimental Protocol

Adherence to a rigorous and well-justified protocol is essential for acquiring high-quality, reproducible data. The following workflow is designed to be a self-validating system, where choices at each step are made to ensure the integrity of the final spectrum.

Part A: Sample Preparation - The Foundation of Quality

The goal is a homogenous, particle-free solution at an optimal concentration.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. DMSO-d₆ is an excellent first choice for this compound due to its high polarity, which readily dissolves both the aniline and pyrazole functionalities.[9] Chloroform-d (CDCl₃) is a common alternative. Causality: The deuterated solvent provides a field-frequency lock signal for the spectrometer and avoids overwhelming the spectrum with large proton signals from the solvent itself.[10]

-

Analyte Quantity: For a standard ¹³C NMR experiment on a modern 400-600 MHz spectrometer, aim for a concentration of 50-100 mg of the compound.[10] Causality: This concentration provides a good balance, ensuring a sufficient signal-to-noise ratio (S/N) can be achieved in a reasonable time (20-60 minutes) without causing issues like line broadening or difficulty shimming that can arise from overly concentrated samples.[10]

-

Procedure: a. Weigh approximately 75 mg of 4-(1-Methyl-1H-pyrazol-3-yl)aniline directly into a clean, dry vial. b. Add ~0.7 mL of DMSO-d₆. c. Gently vortex or sonicate the vial until the solid is completely dissolved. A clear, particulate-free solution is mandatory. d. Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. e. Cap the tube securely to prevent solvent evaporation or contamination.

Part B: Spectrometer Operation & Data Acquisition

This workflow assumes operation of a modern NMR spectrometer, which often automates many of these steps.[9]

Caption: Standard workflow for ¹³C NMR analysis.

-

Spectrometer Preparation: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.[9]

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming. Automated gradient shimming routines on modern instruments are highly effective and sufficient for ¹³C experiments.[9] Causality: A homogenous magnetic field across the sample volume is critical for achieving sharp, well-resolved spectral lines.

-

Acquisition Parameter Setup:

-

Experiment: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker system).

-

Pulse Angle: Use a 30° flip angle. Causality: For small molecules, a smaller flip angle combined with a short relaxation delay allows for faster data acquisition without significantly saturating the signals from quaternary carbons, which relax more slowly.[9]

-

Relaxation Delay (d1): Set a short delay of 1-2 seconds. Causality: While not ideal for quantitative analysis, this is sufficient for qualitative structural identification and maximizes the number of scans in a given time.[11]

-

Number of Scans: Start with 1024 scans. This can be increased if the S/N ratio is poor.

-

-

Acquire DEPT-135 Spectrum: After the standard ¹³C spectrum is acquired, run a DEPT-135 experiment. This is a crucial validation step. Causality: The DEPT (Distortionless Enhancement by Polarization Transfer) technique uses polarization transfer from protons to attached carbons to determine the multiplicity of each carbon.[12] In a DEPT-135 spectrum:

-

CH₃ and CH signals appear as positive peaks.

-

CH₂ signals appear as negative (inverted) peaks.

-

Quaternary carbons are not observed.[13]

-

Section 4: Spectral Interpretation and Definitive Assignment

The final step is to correlate the acquired spectral data with the molecular structure, using the predicted shifts and DEPT information as a guide.

-

Initial Signal Count: The proton-decoupled ¹³C spectrum should display 8 distinct signals, corresponding to the 8 chemically non-equivalent carbon atoms in the molecule.[14]

-

DEPT-135 Analysis:

-

Positive Signals: Expect to see 5 positive signals. One will be in the aliphatic region (~35-45 ppm), which can be unambiguously assigned to the C10 methyl group. The other four will be in the aromatic region, corresponding to C4 , C5 , C2'/C6' , and C3'/C5' .

-

Negative Signals: There should be zero negative signals, as there are no CH₂ groups in the molecule. This is a key self-validation check.

-

Absent Signals: The signals corresponding to the three quaternary carbons (C1' , C3 , and C4' ) will be present in the standard ¹³C spectrum but absent in the DEPT-135 spectrum.

-

-

Complete Assignment using Chemical Shift and DEPT Data:

-

C10 (N-CH₃): The only signal in the upfield region (~35-45 ppm). Confirmed as a positive peak in the DEPT-135.

-

Quaternary Carbons (C1', C3, C4'): Identify the three signals present in the standard spectrum but absent in the DEPT-135. Based on predicted shifts, the most downfield signal (~145-155 ppm) is C3 (pyrazole), the next (~140-150 ppm) is C4' (C-NH₂), and the most upfield of the three (~120-125 ppm) is C1' .

-

CH Carbons (C4, C5, C2'/C6', C3'/C5'): The remaining four signals are the CH carbons, all positive in the DEPT-135. The most upfield aromatic CH signal (~114-118 ppm) is assigned to C3'/C5' , which is shielded by the -NH₂ group. The next most upfield signal (~105-115 ppm) is assigned to the pyrazole C4 . The remaining two signals for C5 and C2'/C6' can be assigned based on their predicted shifts.

-

-

Ultimate Confirmation with 2D NMR (Authoritative Grounding): For absolute, publication-quality proof, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed.

-

HSQC: This experiment shows direct, one-bond correlations between carbons and their attached protons. It would definitively link the signals for C10, C4, C5, C2'/C6', and C3'/C5' to their corresponding proton signals from a ¹H NMR spectrum.[15][16]

-

HMBC: This experiment shows correlations between carbons and protons that are two or three bonds away. For example, the protons of the N-methyl group (H10) would show a correlation to the pyrazole carbon C5 , confirming their proximity and validating the assignment.[16]

-

Conclusion

The structural elucidation of 4-(1-Methyl-1H-pyrazol-3-yl)aniline is not merely an academic exercise; it is a prerequisite for its meaningful application in research and development. By employing a systematic approach that begins with an understanding of fundamental NMR principles, proceeds with the generation of a testable hypothesis (predicted shifts), and is executed via a rigorous, self-validating experimental protocol including ¹³C and DEPT-135 spectroscopy, one can achieve an unambiguous and trustworthy structural assignment. For the highest level of scientific rigor, this assignment should be further corroborated with 2D NMR techniques. This comprehensive analysis ensures that all subsequent research is built on a solid foundation of confirmed molecular identity.

References

-

The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. Available at: [Link]

-

13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

-

13-C NMR - How Many Signals. Master Organic Chemistry. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

13C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available at: [Link]

-

13C NMR spectroscopy • Chemical shift. University Teaching Document. Available at: [Link]

-

13C-NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. Available at: [Link]

-

Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. Available at: [Link]

-

DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. Available at: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available at: [Link]

-

13C NMR Spectrum of Aniline. Human Metabolome Database. Available at: [Link]

-

13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

DEPT: A tool for 13C peak assignments. Nanalysis. Available at: [Link]

-

Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. Available at: [Link]

-

interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

-

13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? Chemistry Stack Exchange. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. hmdb.ca [hmdb.ca]

- 9. books.rsc.org [books.rsc.org]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bhu.ac.in [bhu.ac.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 16. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

Mass Spectrometry of 4-(1-Methyl-1H-pyrazol-3-yl)aniline: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. 4-(1-Methyl-1H-pyrazol-3-yl)aniline, a molecule featuring a substituted pyrazole ring linked to an aniline moiety, represents a class of compounds with significant potential in medicinal chemistry.[1] The pyrazole scaffold is a well-established pharmacophore, and its combination with an aromatic amine suggests a range of possible biological activities. Mass spectrometry (MS) is an indispensable analytical technique for the comprehensive characterization of such small molecules, providing critical data on molecular weight, elemental composition, and structural integrity.[2] This in-depth technical guide offers a detailed exploration of the mass spectrometric behavior of 4-(1-Methyl-1H-pyrazol-3-yl)aniline, presenting field-proven insights into fragmentation patterns, experimental protocols, and data interpretation for researchers, scientists, and drug development professionals.

Molecular Characteristics and Their Mass Spectrometric Implications

A thorough understanding of the physicochemical properties of 4-(1-Methyl-1H-pyrazol-3-yl)aniline is fundamental to developing a robust mass spectrometry-based analytical strategy.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃ | [] |

| Molecular Weight | 173.22 g/mol | [] |

| Exact Mass | 173.0953 | Calculated |

| Appearance | Yellow to orange solid | [1] |

| pKa (predicted) | 3.67 ± 0.10 | [1] |

The presence of multiple nitrogen atoms makes this compound a good candidate for electrospray ionization (ESI), a soft ionization technique that is well-suited for polar and basic compounds.[4][5] The aniline amine group is expected to be the primary site of protonation in positive-ion ESI. The aromatic systems of both the pyrazole and aniline rings contribute to the stability of the molecular ion, which is crucial for obtaining a clear molecular weight determination.[6]

Strategic Selection of Ionization and Analysis Techniques

The choice of ionization method is a critical first step in the mass spectrometric analysis of any compound. For 4-(1-Methyl-1H-pyrazol-3-yl)aniline, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, with the selection depending on the specific analytical goal.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for obtaining the intact molecular ion, or more accurately, the pseudomolecular ion ([M+H]⁺).[5][7] This is essential for confirming the molecular weight. ESI is particularly effective for compounds that are already ionized in solution or are easily protonated, such as the aniline derivative in this case.[4]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and can sometimes provide complementary fragmentation information directly from the source. While ESI is generally preferred for this molecule, APCI could be explored if in-source fragmentation is desired for initial structural screening.

For fragmentation analysis, tandem mass spectrometry (MS/MS) is the technique of choice. By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a reproducible fragmentation pattern can be generated, providing a wealth of structural information.[8]

Experimental Workflow for Mass Spectrometric Analysis

A robust and reproducible workflow is essential for obtaining high-quality mass spectral data. The following diagram and protocol outline a standard approach for the analysis of 4-(1-Methyl-1H-pyrazol-3-yl)aniline.

Sources

- 1. 4-(1-methyl-1h-pyrazol-3-yl)aniline | 916766-82-0 [chemicalbook.com]

- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Vibrational Landscape of 4-(1-Methyl-1H-pyrazol-3-yl)aniline: A Comprehensive FTIR Analysis

An In-Depth Technical Guide

Abstract

This technical guide provides a detailed exploration of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 4-(1-Methyl-1H-pyrazol-3-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings of the molecule's vibrational modes, present a robust experimental protocol for acquiring high-fidelity spectral data, and offer a comprehensive interpretation of the resulting spectrum. This document is intended for researchers, chemists, and quality control specialists who require a thorough understanding of how to leverage FTIR spectroscopy for the structural characterization and identification of complex aromatic amines and pyrazole derivatives.

Introduction: The Significance of 4-(1-Methyl-1H-pyrazol-3-yl)aniline

4-(1-Methyl-1H-pyrazol-3-yl)aniline (CAS 916766-82-0) is a bifunctional molecule integrating a primary aromatic amine (aniline) with a substituted pyrazole ring system.[1] Pyrazole derivatives are a cornerstone in drug discovery, exhibiting a wide range of biological activities.[2] The aniline moiety, in turn, serves as a versatile synthetic handle for further chemical modifications. The precise arrangement of these functional groups dictates the molecule's chemical reactivity, binding affinities, and overall utility.

Therefore, unambiguous structural confirmation is paramount. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. By probing the vibrational modes of the molecule's constituent bonds, FTIR provides a unique "fingerprint," allowing for structural verification and quality assessment. This guide explains the causality behind the spectral features, linking them directly to the molecular architecture.

Foundational Principles: Vibrational Modes of the Target Molecule

The FTIR spectrum of 4-(1-Methyl-1H-pyrazol-3-yl)aniline is a superposition of the vibrational modes of its three primary structural components: the para-substituted aniline ring, the N-methyl pyrazole ring, and the methyl group. Each functional group possesses characteristic absorption frequencies governed by bond strength, atomic mass, and local geometry.

-

Aniline Moiety : The primary amine (-NH₂) group gives rise to distinct, high-frequency stretching vibrations. As a primary amine, it is expected to show two bands: an asymmetric (higher frequency) and a symmetric (lower frequency) N-H stretch.[3] The aromatic C-N bond and the benzene ring itself contribute a rich set of absorptions in the fingerprint region.

-

N-Methyl Pyrazole Moiety : This heterocyclic aromatic system is characterized by C=C and C=N stretching vibrations within the ring. The C-H bonds on the pyrazole ring also have characteristic stretching and bending modes.[4]

-

Methyl Group : The N-CH₃ group will exhibit its own set of symmetric and asymmetric C-H stretching and bending vibrations.

Understanding these individual contributions is key to deconvoluting and accurately interpreting the full spectrum.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The validity of any spectral interpretation rests upon the quality of the acquired data. The following protocol is designed to yield a clean, reproducible spectrum for solid-phase 4-(1-Methyl-1H-pyrazol-3-yl)aniline.

Rationale for Method Selection

Given that the compound is a solid at room temperature (Melting Point: 125°C), the Potassium Bromide (KBr) pellet method is a robust choice.[1] This technique disperses the analyte in an IR-transparent matrix, minimizing scattering and intermolecular interactions that can broaden peaks, thus providing sharp, well-defined absorption bands. Attenuated Total Reflectance (ATR) is an alternative, requiring less sample preparation, but may result in slight peak shifts and intensity variations compared to the transmission (KBr) method.

Step-by-Step KBr Pellet Preparation and Data Acquisition

-

Sample and Matrix Preparation :

-

Gently grind a small amount (1-2 mg) of 4-(1-Methyl-1H-pyrazol-3-yl)aniline into a fine powder using an agate mortar and pestle. The objective is to reduce particle size to less than the wavelength of the incident IR radiation to minimize scattering.

-

Add approximately 200 mg of dry, spectroscopy-grade KBr to the mortar. KBr is hygroscopic; ensure it has been stored in a desiccator and/or dried in an oven prior to use to prevent broad water absorption bands from obscuring the spectrum.

-

Thoroughly mix the sample and KBr by grinding for several minutes until a homogenous, fine powder is obtained.

-

-

Pellet Formation :

-

Transfer a portion of the mixture to a pellet press die.

-

Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet. A clear pellet indicates good dispersion and minimal scattering.

-

-

Instrument Configuration and Background Collection :

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Purge the sample compartment with dry air or nitrogen to reduce atmospheric CO₂ and H₂O interference.

-

Collect a background spectrum of the empty sample compartment. This is a critical self-validating step that accounts for any signals from the instrument and atmosphere, ensuring they are subtracted from the final sample spectrum.

-

Typical Parameters :

-

Scan Range : 4000 - 400 cm⁻¹

-

Resolution : 4 cm⁻¹ (sufficient for resolving key functional group bands)

-

Number of Scans : 32-64 (to improve signal-to-noise ratio)

-

-

-

Sample Spectrum Acquisition :

-

With the KBr pellet in place, acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background to generate the final absorbance or transmittance spectrum.

-

The following diagram illustrates the generalized workflow for this analysis.

Spectral Interpretation and Structural Correlation

The FTIR spectrum is best analyzed by dividing it into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The following table summarizes the expected key absorption bands, their vibrational origins, and authoritative frequency ranges.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale & Structural Correlation |

| 3450 - 3400 | Medium | νₐₛ(N-H) | Asymmetric stretch of the primary amine (-NH₂) group. The presence of two N-H bands in this region is characteristic of a primary amine.[3][5] |

| 3370 - 3320 | Medium | νₛ(N-H) | Symmetric stretch of the primary amine (-NH₂) group. A similar compound showed bands at 3448 and 3328 cm⁻¹.[6] |

| 3100 - 3000 | Medium-Weak | ν(C-H) | Aromatic C-H stretching from both the aniline and pyrazole rings.[4] |

| 2980 - 2850 | Medium-Weak | ν(C-H) | C-H stretching vibrations from the N-methyl group. |

| 1630 - 1610 | Strong | δ(N-H) | N-H scissoring (in-plane bending) of the primary amine, often overlapping with aromatic C=C stretches.[7] |

| 1610 - 1580 | Strong-Medium | ν(C=C) | Aromatic ring stretching vibrations from both the aniline and pyrazole rings. Aromatic rings were confirmed at 1626 cm⁻¹ in a related structure.[6] |

| 1550 - 1450 | Strong-Medium | ν(C=C), ν(C=N) | Overlapping C=C and C=N stretching modes characteristic of the pyrazole ring system.[4] |

| 1450 - 1430 | Medium | δₐₛ(C-H) | Asymmetric bending of the methyl (CH₃) group. |

| 1350 - 1250 | Strong | ν(C-N) | Aryl-amine C-N stretching. This band is typically strong in aromatic amines.[7] |

| ~830 | Strong | δ(C-H) oop | Out-of-plane C-H bending ("wagging") from the para-substituted benzene ring. This strong band is highly indicative of 1,4-disubstitution. |

The diagram below highlights the key functional groups within the molecule responsible for these characteristic vibrations.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of 4-(1-Methyl-1H-pyrazol-3-yl)aniline. By following a validated experimental protocol, a high-quality spectrum can be obtained. The key to accurate interpretation lies in systematically assigning absorption bands to the vibrational modes of the molecule's constituent parts: the characteristic N-H stretches of the primary amine, the C=C and C=N vibrations of the pyrazole and aniline rings, and the indicative out-of-plane bending modes confirming the para-substitution pattern. This guide provides the foundational knowledge and practical framework for researchers to confidently use FTIR for the routine characterization and quality verification of this important chemical entity.

References

-

ResearchGate. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]

-

Der Pharma Chemica. PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... [Link]

-

ACS Publications. Davydov Collective Vibrational Modes and Infrared Spectrum Features in Aniline Crystal: Influence of Geometry Change Induced by van der Waals Interactions. [Link]

-

University of Calgary. IR: amines. [Link]

-

MDPI. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]

-

MDPI. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]

-

ResearchGate. Vibrational analysis of some pyrazole derivatives | Request PDF. [Link]

-

PubMed. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. chemistry and biological properties of pyrazole derivatives. [Link]

-

ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

Sources

- 1. 4-(1-methyl-1h-pyrazol-3-yl)aniline | 916766-82-0 [chemicalbook.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. orgchemboulder.com [orgchemboulder.com]

Unlocking the Therapeutic Potential of 4-(1-Methyl-1H-pyrazol-3-yl)aniline: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for identifying and validating the therapeutic targets of 4-(1-Methyl-1H-pyrazol-3-yl)aniline, a novel compound with significant therapeutic promise. Drawing upon the established pharmacological profile of pyrazole-based compounds, this document outlines a strategic, multi-pronged approach, integrating computational prediction with rigorous experimental validation. Our focus is to equip researchers with the rationale and methodologies necessary to elucidate the mechanism of action of this specific molecule and accelerate its path toward clinical application.

Introduction: The Pyrazole Scaffold as a Foundation for Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Derivatives of pyrazole exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4] A significant portion of these activities is attributed to the ability of pyrazole-containing compounds to function as kinase inhibitors.[5][6] Several FDA-approved tyrosine kinase inhibitors (TKIs) for cancer therapy, such as Crizotinib and Avapritinib, feature a pyrazole core, highlighting its importance in oncology.[1]

The compound of interest, 4-(1-Methyl-1H-pyrazol-3-yl)aniline, combines the pyrazole ring with an aniline moiety, a combination known to interact with various biological targets. While the specific targets of this molecule are yet to be fully elucidated, the broader class of pyrazole-aniline derivatives has shown promise in modulating key signaling pathways implicated in a range of diseases. This guide will therefore focus on a systematic approach to identify and validate the most probable therapeutic targets for this compound.

In Silico Target Fishing: A Data-Driven Approach to Hypothesis Generation

Given the novelty of 4-(1-Methyl-1H-pyrazol-3-yl)aniline, an initial in silico "target fishing" or reverse screening approach is a logical and efficient first step to generate hypotheses about its potential protein targets.[2][7] This computational strategy involves screening the compound's structure against databases of known protein targets to identify potential binding partners.

Predicted Target Classes

Based on the known activities of structurally similar compounds, we can anticipate potential target classes for 4-(1-Methyl-1H-pyrazol-3-yl)aniline:

-

Protein Kinases: The pyrazole scaffold is a well-established kinase hinge-binding motif.[6] Therefore, a primary focus should be on screening against the human kinome. Key kinase families of interest include:

-

Cyclin-Dependent Kinases (CDKs): Particularly CDK2, which is often deregulated in cancer and plays a crucial role in cell cycle progression.[7][8]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Specifically VEGFR2, a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth.[1][9]

-

c-Jun N-terminal Kinases (JNKs): These are involved in inflammatory responses and apoptosis, making them relevant targets for inflammatory diseases and cancer.[10][11]

-

Other Cancer-Related Kinases: Including B-Raf, Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3 (FLT3).[5][9]

-

-

Dipeptidyl Peptidase-IV (DPP-IV): Recent computational studies have highlighted that pyrazole-aniline derivatives have the potential to act as DPP-IV inhibitors.[3][12] DPP-IV is a key regulator of incretin hormones and is a validated target for type 2 diabetes.[3][12] Its inhibition has also been linked to anti-inflammatory and neuroprotective effects.[13]

-

Bacterial Enzymes: The pyrazole core is also found in compounds with antibacterial activity. One potential mechanism is the inhibition of fatty acid biosynthesis, a pathway essential for bacterial survival.[14]

Computational Workflow for Target Identification

A robust computational workflow is essential for prioritizing potential targets for experimental validation.

Caption: In silico workflow for target identification and prioritization.

Table 1: Summary of Predicted Targets and Therapeutic Areas

| Predicted Target Class | Specific Examples | Potential Therapeutic Area |

| Protein Kinases | CDK2, VEGFR2, JNK, B-Raf, BTK, FLT3 | Cancer, Inflammatory Diseases |

| Dipeptidyl Peptidase-IV (DPP-IV) | DPP-IV | Type 2 Diabetes, Inflammation, Neurological Disorders |

| Bacterial Enzymes | Fatty Acid Synthase (FAS) | Bacterial Infections |

Target Validation: From Prediction to Experimental Confirmation

Target validation is a critical process to confirm that modulating the identified target with the compound of interest will have the desired therapeutic effect.[6][15][16][17] This involves a combination of biochemical and cell-based assays.

Experimental Workflow for Target Validation

The following workflow outlines a systematic approach to validating the computationally predicted targets.

Caption: Experimental workflow for target validation.

Key Signaling Pathways for Investigation

Understanding the signaling pathways associated with the prioritized targets is crucial for designing relevant cell-based assays and interpreting their results.

Kinase-Mediated Signaling Pathways

-

CDK2 Signaling in Cancer: CDK2, in complex with Cyclin E or Cyclin A, drives the G1/S and S phase transitions of the cell cycle.[7][18] Its deregulation is a hallmark of many cancers.[8][19] Inhibition of CDK2 is expected to lead to cell cycle arrest and apoptosis in cancer cells.[7]

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

-

VEGFR2 Signaling in Angiogenesis: Binding of VEGF-A to VEGFR2 on endothelial cells triggers a signaling cascade involving PLCγ, PKC, and the MAPK pathway, ultimately leading to endothelial cell proliferation, migration, and survival.[1][9][20][21][22] Inhibition of VEGFR2 is a key strategy in anti-angiogenic cancer therapy.

Caption: Simplified VEGFR2 signaling pathway in angiogenesis.

-

JNK Signaling in Inflammation: The JNK pathway is activated by stress signals and pro-inflammatory cytokines, leading to the regulation of gene expression involved in inflammation and apoptosis.[11][23][24][25][26] Inhibition of JNK can be a therapeutic approach for inflammatory diseases.

DPP-IV in Incretin Signaling

DPP-IV is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are crucial for glucose-dependent insulin secretion.[27][28] By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control in type 2 diabetes.[12][29][30]

Caption: Role of DPP-IV in incretin hormone degradation.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the target validation process.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the inhibitory activity of 4-(1-Methyl-1H-pyrazol-3-yl)aniline against a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP (radiolabeled [γ-³²P]ATP for radiometric assays, or non-radiolabeled for fluorescence/luminescence-based assays)

-

Kinase buffer

-

4-(1-Methyl-1H-pyrazol-3-yl)aniline (test compound)

-

Positive control inhibitor

-

96-well plates

-

Plate reader (scintillation counter, fluorometer, or luminometer)

Procedure:

-

Prepare serial dilutions of the test compound and the positive control inhibitor in the appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the kinase, substrate, and kinase buffer to each well.

-

Add the diluted test compound, positive control, or vehicle control to the respective wells.

-

Initiate the kinase reaction by adding ATP.[5]

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.[31]

-

Stop the reaction by adding a stop solution (e.g., EDTA for non-radiometric assays) or by spotting the reaction mixture onto a filter membrane for radiometric assays.[5]

-

Quantify the kinase activity by measuring the signal (radioactivity, fluorescence, or luminescence).

-

Calculate the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.

DPP-IV Inhibitor Screening Assay

This fluorescence-based assay measures the ability of the test compound to inhibit DPP-IV activity.[10][32][33]

Materials:

-

Recombinant human DPP-IV

-

DPP-IV substrate (e.g., Gly-Pro-AMC)

-

Assay buffer

-

4-(1-Methyl-1H-pyrazol-3-yl)aniline (test compound)

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well black plates

-

Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

-

Prepare serial dilutions of the test compound and positive control in assay buffer.

-

In a 96-well plate, add the assay buffer, diluted DPP-IV enzyme, and the test compound, positive control, or vehicle control to the respective wells.[10]

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the DPP-IV substrate to all wells.[10]

-

Incubate the plate at 37°C for 30 minutes, protected from light.[10]

-

Measure the fluorescence intensity at the specified wavelengths.

-

Calculate the percent inhibition and determine the IC₅₀ value of the test compound.

Fatty Acid Synthase (FAS) Inhibition Assay

This assay determines the effect of the test compound on the activity of fatty acid synthase.

Materials:

-

Purified fatty acid synthase (FAS)

-

Acetyl-CoA

-

Malonyl-CoA (can be radiolabeled)

-

NADPH

-

Assay buffer

-

4-(1-Methyl-1H-pyrazol-3-yl)aniline (test compound)

-

Positive control inhibitor (e.g., Cerulenin)

-

Spectrophotometer or scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound and positive control.

-

In a suitable reaction vessel, combine the assay buffer, FAS enzyme, acetyl-CoA, and the test compound or controls.

-

Initiate the reaction by adding malonyl-CoA and NADPH.

-

Monitor the reaction by either measuring the decrease in NADPH absorbance at 340 nm spectrophotometrically or by quantifying the incorporation of radiolabeled malonyl-CoA into fatty acids using a scintillation counter.[34][35][36]

-

Calculate the rate of reaction and determine the percent inhibition and IC₅₀ value for the test compound.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the identification and validation of therapeutic targets for 4-(1-Methyl-1H-pyrazol-3-yl)aniline. By leveraging a combination of in silico prediction and experimental validation, researchers can systematically explore the compound's mechanism of action and unlock its full therapeutic potential. The initial focus on protein kinases and DPP-IV is well-supported by the existing literature on pyrazole derivatives. Successful validation of these or other targets will pave the way for lead optimization, preclinical development, and ultimately, the translation of this promising molecule into a novel therapeutic agent.

References

- Chinnakadoori, S. R., et al. (2025). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. Chemical Methodologies, 9(1), 52-80.

-

Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

- Tadesse, S., et al. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy.

- Tournier, C., et al. (2020). The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer. Genes & Cancer, 11(3-4), 96-107.

- Kosaraju, J., et al. (2017). Tackling dipeptidyl peptidase IV in neurological disorders.

-

Sygnature Discovery. (n.d.). Target Validation. Retrieved from [Link]

- Singh, R., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry, 66(15), 10499-10515.

- Chen, H., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.

- Rauf, A., et al. (2021). Recent Advances in In Silico Target Fishing. Molecules, 26(17), 5124.

-

Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

- Fungal fatty acid (FA) synthase and desaturase enzymes are essential for the growth and virulence of human fungal pathogens. (2021). ACS Infectious Diseases, 7(12), 3373-3384.

- Liu, T., & Zhang, L. (2022). The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. International Journal of Molecular Sciences, 23(15), 8593.

-

Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

- Payne, D. J., et al. (2007). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Drug Discovery Technologies, 4(3), 159-169.

- Yu, L., et al. (2022). In vitro kinase assay. eLife, 11, e74531.

- D'Alessio, D. (2020). Dipeptidyl Peptidase-4: A Potential Therapeutic Target in Diabetic Kidney Disease with SARS-CoV-2 Infection.

- Roskoski, R. Jr. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Methods in Molecular Biology, 1647, 1-13.

-

Creative Diagnostics. (n.d.). JNK Signaling Pathway. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Retrieved from [Link]

- Kuhajda, F. P. (2000). Inhibitors of fatty acid synthesis as antimicrobial agents.

-

The Medical Biochemistry Page. (2025). Dipeptidyl Peptidase 4: DPP4. Retrieved from [Link]

- Liu, K., et al. (2018). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 6, 5.

- Lee, H., et al. (2023). The Inhibitory Effects of Maclurin on Fatty Acid Synthase and Adipocyte Differentiation. International Journal of Molecular Sciences, 24(13), 10903.

- Chinnakadoori, S. R., et al. (2025). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. Chemical Methodologies, 9(1), 52-80.

-

Clurman, B. (n.d.). CDK2 and Cancer: Mechanisms and Opportunities. Grantome. Retrieved from [Link]

- Le Jan, S. (2016). Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University.

-

Adriaenssens, E. (2023). In vitro kinase assay v1. ResearchGate. [Link]

- D'Alessio, D. (2018). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology, 9, 735.

- Li-Chan, E. C. Y., & Lacroix, I. M. E. (2018). Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides. Journal of Agricultural and Food Chemistry, 66(12), 3042-3050.

- So, A. Y.-L., & Park, J. M. (2005). c-Jun N-terminal kinase (JNK) repression during the inflammatory response? Just say NO. Proceedings of the National Academy of Sciences, 102(49), 17565-17566.

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

-

Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT. Retrieved from [Link]

- Ung, T., et al. (2015). A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates. ASSAY and Drug Development Technologies, 13(5), 285-292.

-

BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

- Names, B., & Names, A. (2006). Role of the JNK signal transduction pathway in inflammatory bowel disease. World Journal of Gastroenterology, 12(38), 6109-6114.

- Liu, M., et al. (2021). Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging. Frontiers in Endocrinology, 12, 709405.

- Sever, B., et al. (2020). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 25(21), 5003.

- Singh, S., & Singh, R. (2023). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences, 16(2), 1-8.

-

Lim, E., & Clurman, B. (2020, February 2). Targeting CDK2 in cancer: challenges and opportunities for therapy. Retrieved from [Link]

-

CancerIndex. (2019, August 31). CDK2 | Cancer Genetics Web. Retrieved from [Link]

Sources

- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemmethod.com [chemmethod.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In vitro kinase assay [protocols.io]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. content.abcam.com [content.abcam.com]

- 11. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemmethod.com [chemmethod.com]

- 13. Tackling dipeptidyl peptidase IV in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lifesciences.danaher.com [lifesciences.danaher.com]

- 17. wjbphs.com [wjbphs.com]

- 18. elgenelim.com [elgenelim.com]

- 19. CDK2 and Cancer: Mechanisms and Opportunities - Bruce Clurman [grantome.com]

- 20. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 21. uu.diva-portal.org [uu.diva-portal.org]

- 22. VEGF - VEGF R2 Signaling Pathways: R&D Systems [rndsystems.com]

- 23. mdpi.com [mdpi.com]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. pnas.org [pnas.org]

- 26. Role of the JNK signal transduction pathway in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Dipeptidyl Peptidase 4: DPP4 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 28. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 29. mdpi.com [mdpi.com]

- 30. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 32. cdn.caymanchem.com [cdn.caymanchem.com]

- 33. lifetechindia.com [lifetechindia.com]

- 34. EP0738107B1 - Inhibitors of fatty acid synthesis as antimicrobial agents - Google Patents [patents.google.com]

- 35. mdpi.com [mdpi.com]

- 36. A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Vitro Studies with 4-(1-Methyl-1H-pyrazol-3-yl)aniline

Introduction: Unveiling the Potential of a Novel Pyrazole-Aniline Scaffold

The intersection of pyrazole and aniline moieties has consistently yielded compounds of significant pharmacological interest, demonstrating a broad spectrum of biological activities, including potent kinase inhibition and anticancer effects[1][2]. The compound 4-(1-Methyl-1H-pyrazol-3-yl)aniline represents a promising scaffold within this chemical space. Its structural architecture suggests the potential for targeted interactions with key biological macromolecules, making it a compelling candidate for drug discovery and development programs.

This technical guide provides a comprehensive framework for conducting in vitro studies on 4-(1-Methyl-1H-pyrazol-3-yl)aniline. As a Senior Application Scientist, the following sections are designed to move beyond a simple recitation of protocols. Instead, this guide elucidates the scientific rationale behind experimental choices, outlines self-validating methodologies, and provides a roadmap for characterizing the biological activity of this novel compound. While specific experimental data for 4-(1-Methyl-1H-pyrazol-3-yl)aniline is not yet extensively published, this guide leverages established protocols for structurally related pyrazole-aniline derivatives to propose a robust investigational strategy.

Chapter 1: Compound Synthesis and Preparation for In Vitro Evaluation

A reliable and well-characterized supply of the test compound is the bedrock of any successful in vitro study. The synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)aniline can be approached through established synthetic routes for pyrazole derivatives[3][4]. A plausible synthetic strategy is outlined below.

Proposed Synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)aniline

A common method for synthesizing 3-arylpyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of the target compound, a potential route could involve the reaction of a substituted phenylhydrazine with a suitable dicarbonyl precursor, followed by methylation.

Note: The following is a generalized synthetic scheme based on known pyrazole synthesis methodologies and should be optimized for specific laboratory conditions.

-

Step 1: Synthesis of 3-(4-nitrophenyl)-1H-pyrazole. This can be achieved by the condensation of 4-nitroacetophenone with a suitable formylating agent to generate a 1,3-dicarbonyl intermediate, which is then cyclized with hydrazine hydrate.

-

Step 2: N-methylation of the pyrazole ring. The product from Step 1 can be methylated using a standard methylating agent like methyl iodide or dimethyl sulfate in the presence of a base to yield 1-methyl-3-(4-nitrophenyl)-1H-pyrazole.

-

Step 3: Reduction of the nitro group. The nitro group of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole can be reduced to the corresponding aniline using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation to yield the final product, 4-(1-Methyl-1H-pyrazol-3-yl)aniline.

Compound Handling and Stock Solution Preparation

Rationale: Proper handling and preparation of the test compound are critical to ensure accurate and reproducible results. The solubility of the compound will dictate the choice of solvent and the achievable concentration range for in vitro assays.

Protocol:

-

Solubility Testing: Initially, assess the solubility of 4-(1-Methyl-1H-pyrazol-3-yl)aniline in common laboratory solvents such as DMSO, ethanol, and methanol.

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent, typically DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare working solutions by serial dilution in the appropriate cell culture medium or assay buffer. Ensure the final solvent concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Chapter 2: Initial Biological Characterization: Cytotoxicity Profiling

Causality: The first step in evaluating a novel compound is to determine its effect on cell viability. This provides a therapeutic window and informs the concentration range for subsequent mechanistic studies. The MTT assay is a robust and widely used colorimetric assay that measures cellular metabolic activity as an indicator of cell viability[5].

Cell Line Selection

Rationale: The choice of cell lines should be guided by the therapeutic hypothesis. Given that many pyrazole-aniline derivatives exhibit anticancer properties, a panel of cancer cell lines from different tissue origins is recommended.

Recommended Cell Lines:

-

MCF-7: Human breast adenocarcinoma[2]

-

HCT-116: Human colorectal carcinoma

-

HepG2: Human liver carcinoma[6]

-

A549: Human lung carcinoma[6]

-

A non-cancerous cell line (e.g., HEK293 or normal human fibroblasts): To assess for selective cytotoxicity against cancer cells.

MTT Cell Viability Assay Protocol

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 4-(1-Methyl-1H-pyrazol-3-yl)aniline (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

| Cell Line | Incubation Time (h) | IC50 (µM) [Hypothetical Data] |

| MCF-7 | 48 | 15.2 |

| HCT-116 | 48 | 22.5 |

| HepG2 | 48 | 8.9 |

| A549 | 48 | 31.7 |

| HEK293 | 48 | > 100 |

Chapter 3: Mechanistic Insights: Kinase Inhibition Profile

Expertise & Experience: The pyrazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors[1][7]. Therefore, a logical next step is to screen 4-(1-Methyl-1H-pyrazol-3-yl)aniline against a panel of protein kinases to identify potential molecular targets.

Kinase Panel Screening

Rationale: A broad kinase panel screen can provide an unbiased view of the compound's selectivity profile. Commercially available kinase screening services offer panels of hundreds of kinases. Based on the literature for similar compounds, a focused panel could include kinases from the following families:

-

MAPK family: including JNK isoforms[1]

-

CDK family: such as CDK2[2]

-

IKK-related kinases: like TBK1[7]

In Vitro Kinase Assay Protocol (General)

Protocol (Example for a generic radiometric assay):

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and [γ-³³P]ATP in a kinase reaction buffer.

-